Phenylmercury

Description

Properties

CAS No. |

16056-36-3 |

|---|---|

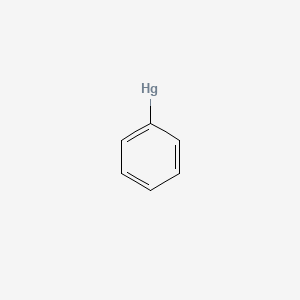

Molecular Formula |

C6H5Hg |

Molecular Weight |

277.70 g/mol |

IUPAC Name |

phenylmercury |

InChI |

InChI=1S/C6H5.Hg/c1-2-4-6-5-3-1;/h1-5H; |

InChI Key |

DCNLOVYDMCVNRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Hg] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Phenylmercury Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of phenylmercury compounds. It covers their synthesis, reactivity, stability, and degradation, along with their toxicological mechanisms. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental protocols, and visual representations of key pathways and workflows.

Physicochemical Properties

This compound compounds are organometallic compounds characterized by a phenyl group covalently bonded to a mercury atom. The general structure is C₆H₅HgX, where X represents an anion. These compounds are typically colorless or off-white crystalline solids.[1] Their properties, particularly solubility, are influenced by the nature of the anionic group.

Solubility

The solubility of this compound compounds is a critical factor in their application and environmental fate. Generally, they exhibit low solubility in water due to the hydrophobic nature of the phenyl group, but are more soluble in organic solvents.[1] The anion "X" in the C₆H₅HgX structure plays a significant role in determining the solubility profile.

Table 1: Solubility of this compound Compounds

| Compound | Water | Ethanol | Benzene | Ether | Other Solvents |

| Phenylmercuric Acetate | Sparingly soluble (4.37 g/L at room temperature)[2] | Soluble[1][3][4] | Soluble[1][3] | Soluble in 200 parts[2] | Soluble in acetone and glacial acetic acid.[4][5] Very soluble in 2-(2-ethoxyethoxy)ethanol.[2] |

| Phenylmercuric Chloride | Insoluble (~1 part in 20,000)[6][7] | Slightly soluble (hot)[6][7] | Soluble[1][6][7][8][9] | Soluble[1][6][7][8][9] | Soluble in pyridine.[6][7][8][9] |

| Phenylmercuric Nitrate | Very slightly soluble[10][11][12][13] | Slightly soluble[10][11] | Sparingly soluble[14] | - | Soluble in glycerol and fixed oils.[11][12][13] More soluble in the presence of nitric acid or alkali hydroxides.[10][13] |

| Phenylmercuric Borate | Slightly soluble[1] | Soluble[1] | - | - | - |

Physical Constants

Table 2: Physical Constants of this compound Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| Phenylmercuric Acetate | C₈H₈HgO₂ | 336.74 | 148-151 | Colorless, lustrous crystals.[3] |

| Phenylmercuric Chloride | C₆H₅ClHg | 313.15 | 250-252 | White, satiny leaflets.[6] |

| Phenylmercuric Nitrate | C₆H₅HgNO₃ | 339.70 | ~188 (with decomposition) | White, lustrous plates or crystalline powder.[11] |

Synthesis of this compound Compounds

The synthesis of this compound compounds can be achieved through several routes, most commonly involving the mercuration of benzene or the reaction of a phenyl organometallic reagent with a mercury(II) salt.

Synthesis of Phenylmercuric Acetate

A common method for the preparation of phenylmercuric acetate involves the direct reaction of benzene with mercuric acetate.[15] Another approach utilizes mercuric oxide and benzene in the presence of glacial acetic acid.[16]

This protocol is adapted from a method utilizing mercuric oxide, benzene, and glacial acetic acid, with a boron trifluoride catalyst to improve reaction time and yield.[17]

Materials:

-

Red mercuric oxide (HgO)

-

Glacial acetic acid

-

Benzene (thiophene-free)

-

Boron trifluoride solution in glacial acetic acid

-

Round-bottom flask with reflux condenser and mechanical stirrer

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a 500 mL flask equipped with a reflux condenser and mechanical stirrer, dissolve 24 g of red mercuric oxide in 102 cc of glacial acetic acid by heating to approximately 50-60°C with stirring.[17]

-

To the clear solution, add 99 cc of benzene, followed by 4 cc of a glacial acetic acid solution containing 0.4 g of boron trifluoride.[17]

-

Gently reflux the reaction mixture for approximately 2 hours.[17]

-

After the reaction is complete, concentrate the mixture to a volume of about 50 cc by distillation under reduced pressure.[17]

-

Filter the hot concentrate to remove any impurities.

-

Slowly pour the hot filtrate into 200 cc of cold water with stirring to precipitate the phenylmercuric acetate.[17]

-

Collect the white precipitate by filtration, wash with several portions of cold water, and air-dry.[17]

Synthesis of Phenylmercuric Chloride

Phenylmercuric chloride can be synthesized from the double salt of benzenediazonium chloride and mercuric chloride.

This protocol is based on the decomposition of the addition compound of β-naphthalenediazonium chloride and mercuric chloride, which is analogous to the synthesis from the benzenediazonium salt.[18]

Materials:

-

Benzenediazonium chloride-mercuric chloride addition compound

-

Acetone

-

Copper powder

-

Xylene

-

Round-bottom flask with stirrer

-

Filtration apparatus

Procedure:

-

In a 2 L round-bottom flask equipped with a stirrer, place the benzenediazonium chloride-mercuric chloride addition compound (0.3 mole), 700 cc of acetone, and 38 g of copper powder.[18]

-

Cool the mixture to about 20°C and stir for one hour, then let it stand overnight.[18]

-

Collect the insoluble material on a Büchner funnel.[18]

-

Extract the solid mixture with approximately 3 L of boiling xylene and filter through a hot funnel.[18]

-

Upon cooling the xylene filtrate, phenylmercuric chloride will crystallize.

-

Collect the crystals by filtration and wash with a small amount of cold xylene.

Synthesis of Phenylmercuric Nitrate

Phenylmercuric nitrate can be prepared by treating a solution of another phenylmercuric salt, such as the acetate, with a nitrate salt.[14]

This protocol involves the conversion of phenylmercuric acetate to phenylmercuric nitrate.[14]

Materials:

-

Phenylmercuric acetate

-

Dioxan

-

Sodium nitrate (or other suitable light-insensitive inorganic nitrate)

-

Water

-

Reaction vessel

-

Filtration apparatus

Procedure:

-

Dissolve substantially pure phenylmercuric acetate in a suitable volume of dioxan.[14]

-

Prepare a concentrated aqueous solution of a light-insensitive inorganic nitrate, such as sodium nitrate.

-

Mix the phenylmercuric acetate solution with the nitrate solution.

-

Dilute the mixed solution with a volume of water slightly greater than the volume of the mixed solutions to precipitate the phenylmercuric nitrate.[14]

-

Collect the precipitate by filtration.

-

To purify the product, wash it with water and alcohol to remove the mother liquor and any residual impurities.[14]

-

Further purification can be achieved by recrystallization from a suitable solvent, such as diethylene glycol monoethyl ether, by the addition of water.[14]

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[19][20][21][22] The choice of solvent is critical; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[19]

-

Solvent Selection: Choose a solvent or solvent mixture in which the this compound compound has high solubility when hot and low solubility when cold. Common solvents for this compound compounds include ethanol, benzene, and xylene.

-

Dissolution: In a flask, add the crude this compound compound and a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This is done by filtering the hot solution through a pre-heated funnel with fluted filter paper.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. As the solution cools, the solubility of the this compound compound will decrease, leading to the formation of crystals. Cooling in an ice bath can further increase the yield.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[21]

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[19]

-

Drying: Dry the purified crystals, for example, by drawing air through the Büchner funnel or in a desiccator.[19]

Reactivity and Stability

The reactivity of this compound compounds is dominated by the cleavage of the carbon-mercury bond. They are generally stable solids but can undergo decomposition under certain conditions.

Abiotic and Biotic Degradation

This compound compounds can degrade in the environment through both abiotic and biotic pathways.

-

Photodegradation: Sunlight can induce the cleavage of the C-Hg bond, leading to the formation of inorganic mercury (Hg(II)) and benzene.

-

Hydrolysis: The anion can be exchanged in aqueous solutions. For example, phenylmercuric acetate can hydrolyze to form phenylmercuric hydroxide in the presence of alkalis.[7]

-

Bacterial Degradation: Mercury-resistant bacteria can degrade phenylmercuric acetate to elemental mercury vapor and benzene.

dot

Caption: Degradation pathways of this compound compounds.

Mechanism of Toxicity

The toxicity of this compound compounds is primarily attributed to the high affinity of mercury for sulfhydryl (-SH) groups in proteins and enzymes.[23][24][25][26][27] This interaction can lead to enzyme inhibition and disruption of cellular functions.

Upon absorption, this compound compounds are metabolized, leading to the cleavage of the C-Hg bond and the release of inorganic mercury (Hg²⁺).[28] This inorganic mercury then exerts its toxic effects. The binding of mercury to sulfhydryl groups can lead to:

-

Enzyme Inhibition: Many enzymes rely on free sulfhydryl groups for their activity. Mercury binding can inactivate these enzymes, disrupting metabolic pathways.

-

Oxidative Stress: The depletion of glutathione, a key antioxidant containing a sulfhydryl group, can lead to an increase in reactive oxygen species and oxidative damage to cells.[25]

-

Disruption of Protein Structure and Function: Binding to sulfhydryl groups can alter the tertiary structure of proteins, impairing their function.[23]

dot

Caption: Toxicological mechanism of this compound compounds.

Analytical Methods

The accurate quantification of this compound compounds is crucial for toxicological studies and environmental monitoring. Several analytical techniques are employed for this purpose.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common methods for the analysis of this compound compounds.

-

HPLC: Coupled with UV or inductively coupled plasma mass spectrometry (ICP-MS) detectors, HPLC is a robust technique for separating and quantifying this compound compounds.[29]

-

GC-MS: Gas chromatography-mass spectrometry offers high sensitivity and selectivity. Derivatization may be necessary to increase the volatility of some this compound compounds.[29][30]

dot

Caption: Workflow for analysis of this compound compounds.

Conclusion

This compound compounds exhibit a range of chemical properties that are largely dictated by the nature of the anionic ligand. Their synthesis is well-established, and their reactivity is centered around the labile carbon-mercury bond. Understanding their degradation pathways and mechanisms of toxicity is essential for assessing their environmental impact and health risks. The analytical methods outlined in this guide provide the tools necessary for the accurate monitoring and study of these compounds. This technical guide serves as a foundational resource for professionals working with or researching this compound compounds, providing key data and methodologies in a structured and accessible format.

References

- 1. pic.int [pic.int]

- 2. Phenylmercuric Acetate | C8H8HgO2 | CID 16682730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound acetate - Wikipedia [en.wikipedia.org]

- 4. PHENYLMERCURIC ACETATE CAS#: 62-38-4 [m.chemicalbook.com]

- 5. PHENYLMERCURIC ACETATE | 62-38-4 [chemicalbook.com]

- 6. Phenylmercuric Chloride [drugfuture.com]

- 7. Phenylmercuric Chloride | C6H5ClHg | CID 7511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cameo.mfa.org [cameo.mfa.org]

- 9. chembk.com [chembk.com]

- 10. Phenylmercuric Nitrate [molmer.org]

- 11. digicollections.net [digicollections.net]

- 12. 55-68-5 CAS MSDS (this compound NITRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. Phenylmercuric Nitrate | C6H5HgNO3 | CID 16682924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. US2131008A - Process of making phenyl mercuric nitrate - Google Patents [patents.google.com]

- 15. US2050018A - Method of preparing this compound acetate - Google Patents [patents.google.com]

- 16. US1879206A - Process of preparing phenyl mercuric acetate - Google Patents [patents.google.com]

- 17. US2502222A - Method of preparing phenyl mercuric acetate and nitrate - Google Patents [patents.google.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 20. scribd.com [scribd.com]

- 21. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. researchgate.net [researchgate.net]

- 24. The Toxicity of Mercury and Its Chemical Compounds: Molecular Mechanisms and Environmental and Human Health Implications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 26. Sulfhydryl groups as targets of mercury toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Sulfhydryl groups as targets of mercury toxicity: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 28. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 29. benchchem.com [benchchem.com]

- 30. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

An In-depth Technical Guide to the Synthesis of Phenylmercuric Acetate from Benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of phenylmercuric acetate from benzene, a significant organomercury compound with historical applications in pharmaceuticals and as a biocide. This document details the underlying chemical principles, experimental protocols, and quantitative data derived from key patents and scientific literature.

Introduction: The Mercuration of Benzene

The synthesis of phenylmercuric acetate from benzene is a classic example of an electrophilic aromatic substitution reaction, specifically, a mercuration reaction.[1][2] In this process, an electrophilic mercury species replaces a hydrogen atom on the benzene ring. The most common methods involve the reaction of benzene with either mercuric acetate directly or with mercuric oxide in the presence of glacial acetic acid.[3][4][5] The overall reaction can be represented as:

C₆H₆ + Hg(OCOCH₃)₂ → C₆H₅HgOCOCH₃ + CH₃COOH or C₆H₆ + HgO + 2 CH₃COOH → C₆H₅HgOCOCH₃ + CH₃COOH + H₂O

While the direct mercuration of benzene can be slow, the reaction can be catalyzed and driven to higher yields through the use of catalysts or by adjusting reaction conditions such as temperature and pressure.[6]

Reaction Mechanism and Signaling Pathway

The mercuration of benzene proceeds via a standard electrophilic aromatic substitution mechanism. The active electrophile, which is often considered to be the mercuric acetate cation [HgOCOCH₃]⁺, attacks the electron-rich π system of the benzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][2] This intermediate then loses a proton to a base (such as the acetate ion) to restore the aromaticity of the ring, yielding the final product, phenylmercuric acetate.

Experimental Protocols

Detailed experimental procedures for the synthesis of phenylmercuric acetate have been described in various patents. Below are representative protocols based on these sources.

Protocol 1: Synthesis using Mercuric Oxide and Acetic Acid [4]

-

Reagents:

-

Mercuric Oxide (HgO)

-

Benzene (thiophene-free)

-

Glacial Acetic Acid

-

-

Procedure:

-

A mixture of one molecular quantity of mercuric oxide, 10-100 molecular quantities of benzene, and 10-100 molecular quantities of glacial acetic acid is prepared in a flask equipped with a reflux condenser.

-

The mixture is heated to its boiling point and refluxed for approximately 2-10 hours.

-

Upon completion of the reaction, the excess benzene and acetic acid can be removed by distillation.

-

The phenylmercuric acetate product is then isolated. This can be achieved by pouring the concentrated reaction mixture into cold water, which causes the product to precipitate.[3]

-

The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from hot water.[3]

-

Protocol 2: Autoclave Synthesis with Enhanced Yield [3]

-

Reagents:

-

Mercuric Oxide or Mercuric Acetate

-

Benzene (thiophene-free)

-

Glacial Acetic Acid

-

-

Procedure:

-

Mercuric oxide or mercuric acetate is placed in an autoclave with an excess of thiophene-free benzene and glacial acetic acid.

-

The mixture is heated to approximately 100°C at a pressure of about six pounds per square inch for 3 to 4 hours.

-

After the reaction is complete, the pressure is relieved, and the excess benzene is distilled off. It is crucial to remove all traces of benzene.

-

The remaining solution in acetic acid is then treated to separate the phenylmercuric acetate from poly-mercurated byproducts.

-

The solution is diluted with a sufficient volume of cold water (at least double the volume of the solution) to precipitate the phenylmercuric acetate.

-

The precipitate is separated, washed with cold water, and recrystallized from hot water to obtain the pure product.

-

Protocol 3: Boron Trifluoride Catalyzed Synthesis [6]

-

Reagents:

-

Red Mercuric Oxide (HgO)

-

Glacial Acetic Acid

-

Benzene

-

Boron trifluoride solution in glacial acetic acid (catalyst)

-

-

Procedure:

-

In a flask equipped with a reflux condenser and mechanical stirrer, dissolve red mercuric oxide in glacial acetic acid, heating to 40-60°C.

-

Add the boron trifluoride catalyst solution to the mixture.

-

Add benzene to the clear solution and gently reflux the reaction mixture for approximately 2 hours.

-

After reflux, concentrate the reaction mixture, for example, by distillation under reduced pressure.

-

Pour the concentrate slowly into cold water with stirring to precipitate the phenylmercuric acetate.

-

Filter the white precipitate, wash with cold water, and air-dry.

-

Experimental Workflow Diagram

The general workflow for the synthesis and purification of phenylmercuric acetate can be visualized as follows:

Quantitative Data Summary

The following table summarizes quantitative data from various synthesis protocols, highlighting reaction conditions and reported yields.

| Method | Reactants | Catalyst | Temperature (°C) | Time (hours) | Yield (%) | Reference |

| Reflux | Benzene, Mercuric Oxide, Acetic Acid | None | Boiling Point | 2-10 | Not specified | [4] |

| Autoclave | Benzene, Mercuric Oxide/Acetate, Acetic Acid | None | ~100 | 3-4 | "Increased yield" | [3] |

| Boron Trifluoride Catalysis (Example I) | Benzene, Red Mercuric Oxide, Acetic Acid | Boron Trifluoride | Reflux | ~2 | 84 | [6] |

| Boron Trifluoride Catalysis (Example II) | Benzene, Mercuric Oxide, Acetic Acid | Boron Trifluoride | 40-55 (dissolution), then reflux | Not specified | 93 | [6] |

| Boron Trifluoride Catalysis (Example IV) | Benzene, Yellow Mercuric Oxide, Acetic Acid | Boron Trifluoride | Reflux | ~2 | 78.2 | [6] |

Conclusion

The synthesis of phenylmercuric acetate from benzene and a mercury source in acetic acid is a well-established method in organometallic chemistry. While direct mercuration is feasible, the use of catalysts such as boron trifluoride can significantly improve reaction times and yields. The purification of the product typically involves precipitation in water followed by recrystallization. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working with this class of compounds. Due to the high toxicity of mercury compounds, all experimental work should be conducted with appropriate safety precautions in a well-ventilated fume hood.

References

- 1. Benzene Reactions: Nitration, Sulfonation & Halogenation of Benzene | AESL [aakash.ac.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. US2050018A - Method of preparing phenylmercury acetate - Google Patents [patents.google.com]

- 4. US1879206A - Process of preparing phenyl mercuric acetate - Google Patents [patents.google.com]

- 5. PHENYLMERCURIC ACETATE | 62-38-4 [chemicalbook.com]

- 6. US2502222A - Method of preparing phenyl mercuric acetate and nitrate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of Phenylmercuric Nitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Molecular Formula

The term "phenylmercuric nitrate" can refer to two distinct chemical entities, a point of critical importance for researchers and developers.

-

Phenylmercuric Nitrate (Pure) : This refers to the single chemical compound with the formula C₆H₅HgNO₃ .[1][2] Its IUPAC name is nitrooxy(phenyl)mercury.

-

Basic Phenylmercuric Nitrate : This form, often found in pharmaceutical preparations, is a mixture or an equimolecular compound of phenylmercuric nitrate (C₆H₅HgNO₃) and phenylmercuric hydroxide (C₆H₅HgOH).[3] The resulting molecular formula is C₁₂H₁₁Hg₂NO₄ .[4]

The relationship between these two forms can be visualized as follows:

Physicochemical Properties

A summary of the key physical and chemical properties for both forms of phenylmercuric nitrate is presented below.

| Property | Phenylmercuric Nitrate (C₆H₅HgNO₃) | Basic Phenylmercuric Nitrate (C₁₂H₁₁Hg₂NO₄) |

| Molecular Weight | 339.70 g/mol [1][2] | 634.40 g/mol [4] |

| Appearance | White crystals or grey crystalline powder.[2] Lustrous scales.[2] | White or pale yellow powder.[3] |

| Melting Point | Decomposes at 187-190 °C.[2] | Decomposes between 175-185 °C. |

| Solubility | Very slightly soluble in water.[2] | Very slightly soluble in water and ethanol (96%), slightly soluble in hot water. Dissolves in glycerol and fatty oils.[3] |

| CAS Number | 55-68-5[2][5] | 8003-05-2[3] |

Molecular Structure

Despite extensive searches of chemical and crystallographic databases, detailed single-crystal X-ray diffraction data for either form of phenylmercuric nitrate, which would provide precise bond lengths and angles, are not publicly available. A 1938 patent mentions a definite X-ray spectrum with "ten or more lines" for C₆H₅HgNO₃ but does not provide the data.[6]

Based on general principles of organometallic chemistry, the structure of pure phenylmercuric nitrate (C₆H₅HgNO₃) consists of a mercury atom covalently bonded to a phenyl group and ionically or covalently bonded to a nitrate group. The geometry around the mercury atom in such compounds is typically linear or nearly linear.

Spectroscopic Data

Spectroscopic methods provide valuable information about the molecular structure.

| Spectroscopic Data | Observations |

| Infrared (IR) Spectroscopy | An IR spectrum for basic phenylmercuric nitrate (C₁₂H₁₁Hg₂NO₄) is available in the NIST Chemistry WebBook, compiled by the Coblentz Society.[4] Key absorption bands would be expected for the C-H stretching and bending of the phenyl group, as well as vibrations associated with the nitrate and hydroxide groups. |

| ¹³C NMR Spectroscopy | A ¹³C NMR spectrum for C₆H₅HgNO₃ is available in the SpectraBase.[1] The spectrum would show characteristic peaks for the carbon atoms of the phenyl ring, with their chemical shifts influenced by the electron-withdrawing effect of the mercury atom. |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of phenylmercuric nitrate are crucial for reproducible research.

Synthesis of Phenylmercuric Nitrate

A common method for the synthesis of phenylmercuric nitrate involves a two-step process starting from the mercuration of benzene.[6][7]

Workflow for Synthesis:

Detailed Protocol:

-

Synthesis of Phenylmercuric Acetate: Benzene is reacted with mercuric acetate, often with gentle heating or reflux.[7] The resulting phenylmercuric acetate precipitates upon cooling or concentration of the reaction mixture.

-

Conversion to Phenylmercuric Nitrate: The isolated phenylmercuric acetate is then treated with a solution of a metal nitrate, such as sodium nitrate.[6] The less soluble phenylmercuric nitrate precipitates out of the solution.

-

Purification: The crude phenylmercuric nitrate is purified by washing with water and a suitable organic solvent like alcohol to remove any remaining starting materials and byproducts.[6] Further purification can be achieved by recrystallization.[6]

Structural Characterization Protocols

5.2.1. Single-Crystal X-ray Diffraction

This technique would provide the definitive molecular structure, including bond lengths and angles.

-

Crystal Growth: High-quality single crystals of phenylmercuric nitrate would need to be grown, typically by slow evaporation of a suitable solvent.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using computational methods and refined to achieve the best fit with the experimental data.

5.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: A small amount of the solid sample is finely ground and mixed with potassium bromide (KBr) to form a pellet, or mixed with a mulling agent (like Nujol) to create a paste.

-

Data Acquisition: The prepared sample is placed in the path of an infrared beam in an FTIR spectrometer. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Spectral Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the vibrations of different bonds within the molecule (e.g., C-H bonds of the phenyl ring, N-O bonds of the nitrate group).

5.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed information about the hydrogen and carbon environments in the molecule.

-

Sample Preparation: A small amount of phenylmercuric nitrate is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, as it is sparingly soluble in many common NMR solvents).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer, and the ¹H and ¹³C spectra are recorded.

-

Spectral Analysis: The chemical shifts, integration, and coupling patterns of the signals in the spectra are analyzed to deduce the structure of the phenyl group and its attachment to the mercury atom.

Conclusion

While "phenylmercuric nitrate" is a term used for both a pure compound and a basic mixture, a comprehensive understanding of its molecular structure is hampered by the lack of publicly available crystallographic data. This guide has synthesized the existing knowledge on its chemical identity, physicochemical properties, and spectroscopic features. The provided experimental protocols offer a roadmap for researchers aiming to perform a definitive structural analysis of this compound. Further investigation, particularly through single-crystal X-ray diffraction, is necessary to elucidate the precise bond lengths and angles and resolve any remaining structural ambiguities.

References

- 1. Phenylmercury nitrate [ISO] | C6H5HgNO3 | CID 9840857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylmercuric Nitrate | C6H5HgNO3 | CID 16682924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. phexcom.com [phexcom.com]

- 4. Phenylmercuric nitrate [webbook.nist.gov]

- 5. SID 134972284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US2131008A - Process of making phenyl mercuric nitrate - Google Patents [patents.google.com]

- 7. US2502222A - Method of preparing phenyl mercuric acetate and nitrate - Google Patents [patents.google.com]

The Core Mechanism of Phenylmercury's Interaction with Sulfhydryl Groups: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmercury and its derivatives are organomercurial compounds that have seen use as preservatives and antiseptics. However, their high toxicity, largely driven by their potent interaction with sulfhydryl groups, has curtailed their application. This technical guide provides a comprehensive overview of the core mechanism of this compound's interaction with sulfhydryl groups, detailing the biochemical basis of this interaction, experimental methodologies for its study, and the downstream cellular consequences. The high affinity of mercury compounds for sulfhydryl (-SH) groups, present in amino acids like cysteine, is a cornerstone of their biological activity and toxicity.[1] This interaction leads to the formation of stable mercaptides, which can disrupt protein structure and function, inhibit enzymes, and trigger cellular stress pathways.

The Chemistry of this compound-Sulfhydryl Interaction

The fundamental reaction between this compound (PhHg⁺) and a sulfhydryl group (R-SH) is the formation of a covalent mercury-sulfur bond, resulting in a phenylmercuric mercaptide (PhHg-S-R).

PhHg⁺ + R-SH ⇌ PhHg-S-R + H⁺

The primary targets for this compound within a biological system are low-molecular-weight thiols, such as L-cysteine and glutathione (GSH), and the sulfhydryl groups of cysteine residues in proteins.[1] The interaction with GSH is particularly significant as GSH is the most abundant intracellular non-protein thiol, playing a crucial role in maintaining cellular redox homeostasis. The reaction of this compound with GSH can lead to the depletion of the cellular antioxidant defense system.

Quantitative Data on Mercury-Thiol Interactions

While specific quantitative data for this compound's interaction with sulfhydryl groups are scarce in the available literature, data for inorganic mercury (Hg²⁺) and methylmercury (CH₃Hg⁺) provide valuable context for the high-affinity nature of these interactions.

| Mercury Species | Ligand | Stability Constant (log β) | Notes |

| Hg²⁺ | Cysteine (1:1) | 14.21–37.8 | The wide range reflects different experimental conditions and protonation states.[1] |

| Hg²⁺ | Cysteine (1:2) | 41.20–44.0 | Formation of a bis-complex.[1] |

| Hg²⁺ | Glutathione (GSH) | See notes | Complex formation is pH-dependent with various protonated species. Formation constants for 1:1 and 1:2 complexes have been determined.[2] |

| CH₃Hg⁺ | Thiols | 10¹⁵ - 10³⁰ | General high thermodynamic complex formation constant.[3] |

Note: The provided stability constants are for Hg(II) and methylmercury and should be considered as indicative of the high affinity of mercury compounds for thiols. Specific kinetic and thermodynamic data for this compound are needed for a more precise understanding.

Experimental Protocols for Studying this compound-Sulfhydryl Interactions

Several experimental techniques can be employed to investigate the interaction between this compound and sulfhydryl groups.

Spectrophotometric Quantification of Sulfhydryl Group Reactivity (Adapted Ellman's Assay)

Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), is widely used for the quantification of free sulfhydryl groups. This assay can be adapted to study the kinetics of the reaction between this compound and a thiol-containing compound. The reaction of DTNB with a thiol produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which can be measured spectrophotometrically at 412 nm. By measuring the decrease in the concentration of the free thiol in the presence of this compound over time, the reaction kinetics can be determined.

Detailed Methodology:

-

Reagent Preparation:

-

Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.4, containing 1 mM EDTA.

-

DTNB Solution: 10 mM DTNB in the reaction buffer.

-

Thiol Solution: A stock solution of the sulfhydryl-containing compound (e.g., L-cysteine or GSH) of known concentration in the reaction buffer.

-

This compound Solution: A stock solution of a this compound salt (e.g., phenylmercuric acetate) in an appropriate solvent (e.g., water or DMSO, ensuring final solvent concentration does not interfere with the assay).

-

-

Assay Procedure:

-

To a cuvette, add the reaction buffer, the thiol solution to a final desired concentration (e.g., 100 µM), and the DTNB solution to a final concentration of 0.1 mM.

-

Initiate the reaction by adding the this compound solution to a final desired concentration.

-

Immediately start monitoring the absorbance at 412 nm at regular time intervals using a spectrophotometer.

-

A control reaction without this compound should be run in parallel to account for any spontaneous oxidation of the thiol.

-

-

Data Analysis:

-

The concentration of the remaining free thiol at each time point can be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 8.0).

-

The initial reaction rate can be determined from the initial slope of the plot of thiol concentration versus time.

-

By varying the concentrations of this compound and the thiol, the rate law and the rate constant for the reaction can be determined.

-

Chromatographic Separation and Detection of this compound-Thiol Adducts

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the products of the reaction between this compound and thiols. Reversed-phase HPLC (RP-HPLC) is commonly used for this purpose.

Detailed Methodology:

-

Sample Preparation:

-

Incubate this compound with the thiol of interest (e.g., cysteine, glutathione, or a protein) in a suitable buffer at a controlled temperature and for a specific time.

-

Stop the reaction, if necessary, by adding a quenching agent or by rapid freezing.

-

For protein adducts, enzymatic digestion (e.g., with trypsin) is required to generate smaller peptides for analysis.

-

-

HPLC System and Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is commonly employed. The specific gradient will need to be optimized for the separation of the this compound-thiol adduct from the unreacted components.

-

Detection:

-

UV-Vis Detector: this compound and its adducts may have a characteristic UV absorbance that can be used for detection.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive and specific detector for mercury, allowing for the selective detection of mercury-containing species as they elute from the HPLC column.

-

-

-

Data Analysis:

-

The retention time of the this compound-thiol adduct can be used for its identification by comparing it to a synthesized standard.

-

The peak area can be used for quantification, typically by using a calibration curve generated with known concentrations of the adduct.

-

Mass Spectrometry for the Identification of Protein Adducts

Mass spectrometry (MS) is an indispensable tool for identifying the specific sites of modification on proteins by this compound. This is often done in a "bottom-up" proteomics approach.

Detailed Methodology:

-

Sample Preparation:

-

Incubate the target protein with this compound.

-

Perform in-solution or in-gel digestion of the protein using a specific protease, such as trypsin.

-

The resulting peptide mixture is then desalted and concentrated.

-

-

LC-MS/MS Analysis:

-

The peptide mixture is separated by nano-liquid chromatography (nanoLC) coupled directly to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).

-

The mass spectrometer is operated in a data-dependent acquisition (DDA) mode, where it cycles between acquiring a full MS scan and several MS/MS scans of the most intense precursor ions.

-

-

Data Analysis:

-

The acquired MS/MS spectra are searched against a protein sequence database using specialized software (e.g., MaxQuant, Proteome Discoverer).

-

The search parameters must include the mass modification corresponding to the addition of this compound to cysteine residues (mass of PhHg = 277.66 Da).

-

The software will identify the peptides that are modified with this compound and pinpoint the specific cysteine residue that has been adducted.

-

Cellular Signaling Pathways Affected by this compound

The interaction of this compound with sulfhydryl groups can trigger a cascade of cellular events, leading to oxidative stress and apoptosis. While much of the detailed mechanistic work has been conducted with methylmercury, similar pathways are likely to be activated by this compound due to their shared reactivity towards thiols.

Keap1/Nrf2 Oxidative Stress Response Pathway

The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. Under normal conditions, the transcription factor Nrf2 is kept at low levels by its repressor, Keap1, which targets it for ubiquitination and proteasomal degradation. Electrophiles, including mercury compounds, can react with reactive cysteine residues on Keap1.[4] This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. As a result, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a battery of antioxidant and detoxification genes.[4]

Mitochondrial (Intrinsic) Apoptosis Pathway

Mercury compounds are known to induce apoptosis, or programmed cell death, primarily through the mitochondrial or intrinsic pathway.[5][6][7] This pathway is initiated by various intracellular stresses, including oxidative stress, which can be triggered by the depletion of glutathione and the direct action of this compound on mitochondrial proteins.

Key events in this pathway include:

-

Increased Mitochondrial Permeability: this compound can disrupt the mitochondrial membrane potential and increase the permeability of the outer mitochondrial membrane.[5]

-

Cytochrome c Release: This leads to the release of cytochrome c from the intermembrane space into the cytoplasm.[5]

-

Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

-

Caspase Activation: The apoptosome activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3.

-

Apoptosis Execution: Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell death.

Experimental Workflow for this compound-Protein Adduct Identification

The following diagram illustrates a typical experimental workflow for identifying protein targets of this compound and the specific sites of adduction.

Conclusion

The interaction of this compound with sulfhydryl groups is a high-affinity, covalent modification that underpins its biological activity and toxicity. This interaction can be studied using a combination of spectrophotometric, chromatographic, and mass spectrometric techniques. The formation of this compound-thiol adducts can lead to the disruption of cellular redox homeostasis and the activation of cell death pathways, such as the Keap1/Nrf2 oxidative stress response and the mitochondrial apoptosis pathway. Further research is needed to determine the specific kinetic and thermodynamic parameters of this compound's reactions with key biological thiols to better understand its toxicokinetics and to aid in the development of potential therapeutic interventions for mercury poisoning. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and professionals in the fields of toxicology, biochemistry, and drug development to further investigate the intricate mechanisms of this compound's biological interactions.

References

- 1. Sulfhydryl groups as targets of mercury toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 4. diva-portal.org [diva-portal.org]

- 5. Methylmercury Induces Mitochondria- and Endoplasmic Reticulum Stress-Dependent Pancreatic β-Cell Apoptosis via an Oxidative Stress-Mediated JNK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl-mercury induces apoptosis through ROS-mediated endoplasmic reticulum stress and mitochondrial apoptosis pathways activation in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Genotoxicity and Mutagenic Potential of Phenylmercury Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylmercury compounds, a class of organomercurials historically used as preservatives and antiseptics, exhibit significant genotoxic and mutagenic potential. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of their effects on genetic material. The primary mechanisms of toxicity involve the induction of both numerical and structural chromosome aberrations. This compound compounds are potent aneugens, primarily acting as spindle inhibitors by interacting with sulfhydryl groups on tubulin, which disrupts mitotic spindle formation and leads to improper chromosome segregation. They also demonstrate clastogenic activity, causing chromosome breaks and damage. While data for some specific compounds like phenylmercuric benzoate and borate are limited, studies on phenylmercuric acetate (PMA) and phenylmercuric chloride consistently show positive genotoxic effects in a variety of in vitro and in vivo test systems. Metabolism of this compound compounds to inorganic mercury can further contribute to genotoxicity through mechanisms like the generation of reactive oxygen species. This guide presents quantitative data, detailed experimental protocols for key assays, and visual diagrams of toxicological pathways to serve as a resource for risk assessment and further research in the fields of toxicology and drug development.

Introduction to this compound Compounds

This compound compounds are organometallic substances characterized by a mercury atom bonded to a phenyl group. They have been utilized in various applications, including as preservatives in pharmaceutical products like vaccines and eye drops, and as agricultural fungicides.[1][2] Common examples include phenylmercuric acetate (PMA), phenylmercuric borate, phenylmercuric benzoate, and phenylmercuric chloride. Despite their efficacy as biocides, their use has been curtailed in many regions due to significant toxicity concerns.

Metabolism and Toxicokinetics

Upon absorption, this compound salts are rapidly metabolized.[3] The primary metabolic pathway involves the cleavage of the carbon-mercury bond, releasing inorganic divalent mercury (Hg²⁺) and a hydroxylated benzene ring.[3] These organic aryl mercury compounds are lipophilic, allowing them to cross biological membranes, including the blood-brain barrier.[3] The released inorganic mercury is the ultimate toxic entity for many of the observed effects and tends to accumulate in tissues, particularly the kidneys.[3][4]

Core Mechanisms of Genotoxicity

The genotoxicity of this compound compounds is multifaceted, stemming from their ability to induce both numerical (aneuploidy) and structural (clastogenicity) chromosomal damage. Unlike classic mutagens that form DNA adducts, the primary mode of action for these compounds appears to be indirect, targeting cellular machinery essential for maintaining genomic integrity.

Aneugenic Potential via Spindle Inhibition

The most well-documented mechanism of this compound's genotoxicity is its aneugenic activity. Mercury compounds have a high affinity for sulfhydryl (-SH) groups in proteins.[5] This interaction is critical in their ability to disrupt the mitotic spindle, a microtubule-based structure essential for accurate chromosome segregation during cell division. By binding to the sulfhydryl groups of tubulin monomers, this compound compounds inhibit their polymerization into microtubules, leading to spindle failure, a phenomenon known as c-mitosis.[5] This results in an unequal distribution of chromosomes to daughter cells, causing aneuploidy (an abnormal number of chromosomes) and/or polyploidy.[5]

Clastogenic Potential

In addition to aneugenicity, this compound compounds exhibit clastogenic effects, causing structural damage to chromosomes such as breaks, deletions, and exchanges.[3] While the direct mechanism is less clear than for spindle inhibition, it is likely related to the secondary effects of the parent compound or its inorganic mercury metabolite. Potential mechanisms include:

-

Generation of Reactive Oxygen Species (ROS): Inorganic mercury can induce oxidative stress and deplete intracellular antioxidants like glutathione, leading to damage to DNA, lipids, and proteins.[5]

-

Inhibition of DNA Repair: Mercury compounds may interfere with DNA repair enzymes, many of which rely on sulfhydryl groups for their activity, leading to the accumulation of DNA lesions.[6][7]

Summary of Genotoxicity Data

The genotoxic effects of this compound compounds have been demonstrated across various test systems. Phenylmercuric acetate (PMA) is the most studied compound in this class.

In Vitro Data

In vitro assays consistently reveal the genotoxic potential of this compound compounds, particularly in cultured human cells.

| Compound | Test System | Assay | Concentration | Key Findings | Reference(s) |

| Phenylmercuric Acetate (PMA) | Human Lymphocytes | Sister Chromatid Exchange (SCE) | 1-30 µM | Concentration-dependent increase in SCE frequency. | [8] |

| Phenylmercuric Acetate (PMA) | Human Lymphocytes | Endoreduplication | 3-30 µM | Significantly increased frequency of endoreduplicated mitosis; more potent than CH₃HgCl or Hg²⁺. | [8] |

| Phenylmercuric Acetate (PMA) | Human Lymphocytes | Aneuploidy | Not specified | Increased incidence of aneuploidy. | [3] |

| Phenylmercuric Chloride | Human HeLa S3 Cells | Chromosome Aberrations | Not specified | Induced chromosomal alterations. | [9][10] |

| Phenylmercuric Chloride | Fish (BG/F) Cells | Micronucleus Test | Not specified | Induced micronuclei, indicating clastogenic activity. | [11] |

| Thimerosal (Ethylmercury) | Human Lymphocytes | Sister Chromatid Exchange (SCE) | 0.2-0.6 µg/mL | Significant induction of SCE with and without S9 metabolic activation. | [1][12] |

In Vivo Data

In vivo studies corroborate the findings from cell-based assays, demonstrating genotoxicity in whole organisms.

| Compound | Test System | Endpoint | Dose / Exposure | Key Findings | Reference(s) |

| Phenylmercuric Acetate (PMA) | Drosophila melanogaster | Aneuploidy | 0.32 mg/kg bw | Induced aneuploidy. | [3] |

| Phenylmercuric Acetate (PMA) | Swiss Mice | Clastogenicity (Bone Marrow) | 2, 5, or 10 mg/kg bw | Showed high clastogenicity (chromosome damage) 24 hours after exposure. | [3] |

| Phenylmercuric Acetate (PMA) | Mice (Male Germ Cells) | Chromosome Aberrations | Not specified | Caused asynapsis/desynapsis and reciprocal translocations in primary spermatocytes. | [3] |

| Phenylmercuric Acetate (PMA) | Humans (Occupational) | Chromosome Aberrations (Lymphocytes) | Chronic Exposure | Increased incidence of hyperploidy in exposed workers compared to controls. | [3] |

Detailed Experimental Protocols

Standard cytogenetic assays are employed to evaluate the genotoxic potential of this compound compounds.

Sister Chromatid Exchange (SCE) Assay

The SCE assay is a sensitive method for detecting reciprocal exchanges of DNA between sister chromatids, which can be induced by DNA-damaging agents.

-

Principle: Cells are cultured for two replication cycles in the presence of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog. BrdU incorporates into the newly synthesized DNA strands. After differential staining, chromatids that have incorporated BrdU once (unifilarly) stain differently from those that have incorporated it twice (bifilarly), allowing for the visualization of exchanges between them.

-

Methodology:

-

Cell Culture: Human peripheral blood lymphocytes are isolated and stimulated to divide using a mitogen like phytohemagglutinin (PHA).

-

Treatment: The this compound compound is added at various concentrations. A positive and negative control are included. For some studies, a liver homogenate fraction (S9) is added to simulate metabolic activation.[1]

-

BrdU Labeling: BrdU is added to the culture medium.

-

Metaphase Arrest: A spindle inhibitor (e.g., Colcemid) is added to arrest cells in metaphase.

-

Harvesting: Cells are harvested, treated with a hypotonic solution to swell the cells and disperse the chromosomes, and then fixed.

-

Slide Preparation & Staining: The cell suspension is dropped onto microscope slides, which are then air-dried and stained using a method like the fluorescence-plus-Giemsa (FPG) technique.

-

Scoring: Well-spread, second-division metaphases are analyzed under a microscope to count the number of SCEs per cell. Cytotoxicity is often assessed by calculating the Mitotic Index (MI) and Proliferation Index (PRI).[12]

-

Chromosome Aberration Assay

This assay assesses the ability of a compound to induce structural or numerical changes to chromosomes.

-

Principle: Cells are treated with the test compound, arrested in metaphase, and their chromosomes are examined for abnormalities like breaks, gaps, deletions, and rearrangements. For numerical aberrations, the number of chromosomes per cell is counted.

-

Methodology: The protocol is similar to the SCE assay but omits the BrdU labeling step. Chromosomes are typically stained uniformly (e.g., with Giemsa). Analysis involves karyotyping and scoring the percentage of metaphases with aberrations and the types of aberrations present.

Conclusion and Future Directions

The evidence overwhelmingly indicates that this compound compounds are potent genotoxic agents. Their primary mode of action is the induction of aneuploidy through the disruption of the mitotic spindle, a consequence of their high affinity for sulfhydryl groups on tubulin.[5] Additionally, they possess clastogenic activity, likely mediated by oxidative stress and inhibition of cellular repair mechanisms following metabolism to inorganic mercury.[3][5]

For professionals in drug development and toxicology, these findings underscore the need for stringent safety assessments of any formulation containing organomercurials. Significant data gaps remain for several this compound derivatives, such as phenylmercuric benzoate and borate.[3] Future research should focus on closing these gaps, further elucidating the molecular pathways of clastogenicity, and exploring the potential for long-term health effects, such as carcinogenicity, resulting from chronic low-dose exposure.

References

- 1. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 2. pic.int [pic.int]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. tandfonline.com [tandfonline.com]

- 5. Genotoxicity of mercury compounds. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Toxicity of Mercury and Its Chemical Compounds: Molecular Mechanisms and Environmental and Human Health Implications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potentiating effects of organomercuries on clastogen-induced chromosome aberrations in cultured Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Distinct genotoxicity of this compound acetate in human lymphocytes as compared with other mercury compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genotoxicity of Mercury and Its Derivatives Demonstrated In Vitro and In Vivo in Human Populations Studies. Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vitro cyto- and genotoxicity of organomercurials to cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Genotoxicity of thimerosal in cultured human lymphocytes with and without metabolic activation sister chromatid exchange analysis proliferation index and mitotic index - PubMed [pubmed.ncbi.nlm.nih.gov]

absorption and metabolism of phenylmercury in biological systems

An In-depth Technical Guide on the Absorption and Metabolism of Phenylmercury in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

This compound compounds, a class of organomercurials, have seen use as preservatives, antiseptics, and fungicides. Understanding their absorption, distribution, metabolism, and excretion (ADME) is critical for assessing their toxicokinetics and potential impact on biological systems. This technical guide provides a comprehensive overview of the metabolic fate of this compound, focusing on phenylmercuric acetate (PMA) as the most studied compound. It details the rapid cleavage of the carbon-mercury bond as the primary metabolic step, leading to the formation of inorganic mercury and subsequent organic moieties. This document summarizes key quantitative data, outlines detailed experimental protocols from foundational studies, and presents visual diagrams of the metabolic pathways and experimental workflows to facilitate a deeper understanding for research, scientific, and drug development applications.

Introduction

Organic mercury compounds are broadly categorized into aryl, alkyl, and alkoxyalkyl groups. This compound, an aryl mercury compound, exhibits toxicokinetics that differ significantly from alkylmercurials like the more widely studied methylmercury. While all forms of mercury are toxic, the specific chemical form dictates its absorption, distribution, and metabolic pathway, which in turn influences its toxicological profile.[1] Phenylmercuric salts are rapidly metabolized upon absorption, primarily through the cleavage of the phenyl-mercury bond.[2][3] This guide synthesizes the current knowledge on the biological processing of this compound, providing a technical resource for professionals in toxicology and pharmacology.

Absorption

This compound compounds can enter the body through various routes, including ingestion, inhalation, and dermal contact.

-

Gastrointestinal Absorption: Phenylmercuric acetate (PMA) is readily absorbed from the gastrointestinal tract.[4] Studies in rodents have shown that phenylmercuric salts administered in the diet are almost completely absorbed.[3] The primary site of absorption for inorganic mercury, the main metabolite, is the small intestine.[5]

-

Dermal Absorption: this compound can be absorbed through the skin.[6] Cases of mercury toxicity have been reported in infants exposed to diapers treated with this compound as a fungicide, indicating that dermal absorption can be significant.[6]

-

Respiratory Absorption: While data is limited, it is suggested that organic mercury compounds are readily absorbed via the lungs.[3]

Distribution

Following absorption, this compound is distributed throughout the body, with the highest concentrations typically found in the liver and kidneys, which are the primary organs involved in its metabolism and excretion.[7][8]

In a study on rats administered a subcutaneous dose of phenylmercuric acetate, the inorganic fraction of mercury in the liver increased from 26% at 2 hours post-administration to 76% at 24 hours.[9] This demonstrates the rapid metabolism of the parent compound in the liver. Unlike methylmercury, which readily crosses the blood-brain barrier and accumulates in the brain, studies in rats showed no measurable accumulation of mercury in the central nervous system after repeated dosage with PMA.[7]

Quantitative Data on Tissue Distribution

The following table summarizes the distribution of mercury in rat tissues following the administration of this compound.

| Tissue | Compound | Administration Route | Time Point | Mercury Concentration / % of Dose | Species | Reference |

| Liver | Phenylmercuric Acetate | Subcutaneous | 24 hours | 7.4 µg/g (Total Hg) | Rat | [9] |

| Liver | Phenylmercuric Acetate | Subcutaneous | 2 hours | 26% (Inorganic Fraction of Hg) | Rat | [9] |

| Liver | Phenylmercuric Acetate | Subcutaneous | 24 hours | 76% (Inorganic Fraction of Hg) | Rat | [9] |

| Kidneys | Phenylmercuric Acetate | Oral | - | High Accumulation | Rat | [8] |

| Brain | Phenylmercuric Acetate | Repeated Subcutaneous | 6 weeks | No measurable amount | Rat | [7] |

Metabolism

The metabolism of this compound is a critical process that dictates its toxicity and excretion. The central metabolic event is the cleavage of the stable carbon-mercury (C-Hg) bond.[2]

Biotransformation Pathway

In biological systems, this compound undergoes rapid biotransformation. The primary steps are:

-

Cleavage of the C-Hg Bond: this compound is broken down in tissues, particularly the liver, to yield inorganic mercury (Hg²⁺) and a benzene molecule.[10][11][12] This reaction has been demonstrated in vitro to be carried out by the soluble (cytosolic) fraction of liver homogenates and, notably, does not require cofactors like NADPH or NADH.[10][11][12]

-

Hydroxylation of Benzene: The benzene ring produced from the initial cleavage is subsequently hydroxylated by microsomal enzymes.[10][11][12] This hydroxylation results in the formation of phenol and quinol (hydroquinone).[10][12]

-

Conjugation and Excretion: The resulting phenol and quinol are then conjugated (e.g., with glucuronic acid or sulfate) and excreted in the urine.[10][11][12]

Some mercury-resistant bacteria have been shown to degrade phenylmercuric acetate into elemental mercury vapor and benzene.[13] Additionally, other microorganisms can convert PMA into dithis compound.[14]

Caption: Metabolic pathway of Phenylmercuric Acetate.

Excretion

The elimination of mercury following exposure to this compound occurs through several routes, with the fecal route being predominant.

-

Fecal Excretion: The majority of absorbed mercury is excreted via the bile into the gastrointestinal tract and then eliminated in the feces, primarily as inorganic mercury.[4][10][11][12] A significant amount of unchanged this compound is also excreted in the bile, though some of this may be reabsorbed from the gut.[10][11][12]

-

Urinary Excretion: A smaller fraction of mercury is excreted in the urine.[9][10] This includes a small amount of unchanged this compound and the conjugated metabolites of benzene (phenol and quinol).[10][11][12]

-

Other Routes: Mercury is also known to be eliminated through hair.[6][9]

Studies in rats with repeated subcutaneous administration of PMA showed that a steady state was reached by the end of the second week, where the rate of excretion approximately balanced the rate of intake.[7]

Quantitative Excretion Data

The following table summarizes available quantitative data on the excretion of this compound and its metabolites.

| Excretion Route | Compound Administered | Metabolite Measured | % of Dose / Rate | Time Frame | Species | Reference |

| Feces | Phenylmercuric Acetate | Inorganic Mercury | Major route | - | Rat | [10][11][12] |

| Bile | Phenylmercuric Acetate | Unchanged this compound | Larger amount than urine | - | Rat | [10][11][12] |

| Urine | Phenylmercuric Acetate | Unchanged this compound | Small proportion | - | Rat | [10][11][12] |

| Urine | Phenylmercuric Acetate | Phenol/Quinol Conjugates | - | - | Rat | [10][11][12] |

Experimental Protocols

The understanding of this compound metabolism is largely based on in vivo studies in animal models and complementary in vitro experiments.

In Vivo Metabolism and Distribution Study in Rats

This protocol is a synthesis of methodologies described in studies investigating the fate of radiolabeled phenylmercuric acetate.[8][10][11][12]

Objective: To determine the absorption, distribution, metabolism, and excretion of phenylmercuric acetate.

Materials:

-

Male Wistar rats

-

Radiolabeled Phenylmercuric Acetate (e.g., [U-¹⁴C]PMA or [²⁰³Hg]PMA)

-

Metabolic cages for separate collection of urine and feces

-

Scintillation counter or gamma counter

-

Chromatography equipment (e.g., TLC, GC, HPLC)

-

Enzymes for hydrolysis (β-glucuronidase/sulphatase)

Procedure:

-

Dosing: A single dose of radiolabeled PMA is administered to rats, typically via subcutaneous injection or oral gavage.

-

Sample Collection: Animals are housed in metabolic cages. Urine and feces are collected at regular intervals (e.g., every 24 hours) for several days.

-

Tissue Harvesting: At the end of the study period, animals are euthanized. Tissues of interest (liver, kidneys, brain, etc.) and blood are collected.

-

Radiometric Analysis: The total radioactivity in aliquots of urine, homogenized feces, and digested tissue samples is measured to quantify the distribution and excretion of the radiolabel.

-

Metabolite Identification (Urine):

-

Urine samples are treated with β-glucuronidase/sulphatase to hydrolyze potential conjugates.

-

Metabolites are extracted using an appropriate organic solvent (e.g., ether).

-

The extracts are concentrated and analyzed by chromatography (e.g., TLC or GC) to separate and identify metabolites like phenol and quinol by comparing with authentic standards.

-

-

Mercury Speciation (Tissues/Excreta): The relative amounts of organic (this compound) and inorganic mercury are determined using techniques like selective solvent extraction followed by cold vapor atomic absorption spectroscopy (CVAAS) or HPLC coupled with a mercury-specific detector.

In Vitro Metabolism Study using Liver Homogenates

This protocol is based on experiments demonstrating the cleavage of the C-Hg bond in the liver.[2][10][11][12]

Objective: To identify the subcellular fraction of the liver responsible for metabolizing this compound and to determine cofactor requirements.

Materials:

-

Rat liver

-

Homogenization buffer (e.g., ice-cold KCl solution)

-

Ultracentrifuge

-

Incubation medium

-

Phenylmercuric acetate

-

Cofactors (NADPH, NADH)

-

Analytical equipment for benzene (GC) and inorganic mercury (CVAAS)

Procedure:

-

Preparation of Subcellular Fractions:

-

The liver is perfused, excised, and homogenized in a cold buffer.

-

The homogenate is centrifuged at low speed (e.g., 9,000 x g) to remove nuclei and mitochondria.

-

The resulting supernatant is then ultracentrifuged (e.g., 100,000 x g) to separate the microsomal pellet from the soluble (cytosolic) supernatant.

-

-

Incubation: Phenylmercuric acetate is incubated at 37°C with the whole homogenate, the microsomal fraction, or the soluble fraction. Parallel incubations are run with and without the addition of cofactors (NADPH, NADH).

-

Analysis:

-

The reaction is stopped (e.g., by adding acid).

-

The formation of benzene is measured by analyzing the headspace or a solvent extract using gas chromatography (GC).

-

The amount of inorganic mercury formed is determined by CVAAS after protein precipitation and acid digestion.

-

Caption: General workflow for an in vivo and in vitro metabolism study.

Conclusion

The biological fate of this compound is characterized by ready absorption, rapid metabolism, and efficient excretion. The primary metabolic event, cleavage of the carbon-mercury bond, occurs in the liver cytosol and does not depend on common enzymatic cofactors. This process yields inorganic mercury, which is primarily excreted in the feces via the bile, and a benzene moiety that is hydroxylated and excreted as conjugates in the urine. Unlike alkylmercury compounds, this compound does not appear to significantly accumulate in the brain. The detailed understanding of these ADME processes, supported by the experimental protocols and quantitative data presented, is essential for accurate risk assessment and for guiding future research in the fields of toxicology and drug development.

References

- 1. The Toxicity of Mercury and Its Chemical Compounds: Molecular Mechanisms and Environmental and Human Health Implications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. 069. This compound acetate (FAO/PL:CP/15) [inchem.org]

- 5. cot.food.gov.uk [cot.food.gov.uk]

- 6. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Mercury - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Distribution and Excretion of Methyl and Phenyl Mercury Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elimination, tissue accumulation, and cellular incorporation of mercury in rats receiving an oral dose of 203Hg-labeled phenylmercuric acetate and mercuric acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. The metabolism of this compound by the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. The metabolism of this compound by the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biodegradation of phenylmercuric acetate by mercury-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

environmental fate and degradation of phenylmercury

An In-depth Technical Guide on the Environmental Fate and Degradation of Phenylmercury

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound compounds, such as phenylmercuric acetate (PMA) and phenylmercuric nitrate (PMN), are organomercurials that have historically been used for their antiseptic, fungicidal, and preservative properties in various industrial, agricultural, and pharmaceutical applications.[1][2] However, due to the inherent toxicity of mercury, understanding the environmental fate, persistence, and degradation of these compounds is critical for assessing their ecological risk and impact on human health.[3][4]

This technical guide provides a comprehensive overview of the abiotic and biotic degradation pathways of this compound, its environmental persistence, and its potential for bioaccumulation. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of major processes and workflows.

Table 1: Physicochemical Properties of this compound Acetate (PMA)

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₈HgO₂ | [5] |

| Molecular Weight | 336.74 g/mol | [5] |

| Appearance | White crystalline solid | - |

| Water Solubility | Appreciable | [2] |

| Volatility | Low (relative to alkylmercury compounds) |[2] |

Environmental Fate and Transport

The environmental fate of this compound is governed by a complex interplay of transport and transformation processes. This compound compounds can enter the environment through industrial discharges, agricultural runoff, and the disposal of products containing these chemicals.[2][6] Once released, they partition between water, soil, and sediment. The dominant process controlling their distribution is the sorption of nonvolatile forms to soil and sediment particulates.[6] Volatilization of this compound itself is low; however, degradation into more volatile species like elemental mercury (Hg⁰) allows for atmospheric transport.[5][6]

Persistence and Degradation Overview

This compound undergoes degradation through both abiotic and biotic pathways.[3] The primary transformation involves the cleavage of the stable carbon-mercury bond, which releases inorganic mercury (Hg²⁺) and an organic moiety.[2][3] While this compound itself can be taken up by organisms, a significant environmental concern is its potential transformation into other mercury species, particularly the highly toxic and bioaccumulative methylmercury.[1][3] However, studies have shown that microbial metabolism of phenylmercuric acetate does not typically produce methylmercury derivatives.[3]

Bioaccumulation and Biomagnification

Organomercury compounds are readily taken up by aquatic organisms and have a high potential for bioaccumulation.[2][7] Bioaccumulation occurs when an organism absorbs a substance at a rate faster than at which the substance is lost by catabolism and excretion.[7] This process is particularly concerning for mercury, which can then biomagnify, leading to progressively higher concentrations in organisms at higher trophic levels.[1] The main route of exposure for humans is the consumption of contaminated fish, where mercury is present primarily as methylmercury.[1] While specific bioaccumulation factors (BAFs) for this compound are not well-documented in scientific literature, the BCF for its degradation product, inorganic mercury, is high, indicating a strong potential for accumulation in aquatic life.[8]

Degradation Pathways

Abiotic Degradation

Abiotic processes, particularly photodegradation and hydrolysis, are significant pathways for the breakdown of this compound in the environment.[3]

3.1.1 Photodegradation Sunlight can cleave the carbon-mercury bond in this compound compounds.[3] This photolysis is a major degradation route in aquatic environments, leading to the formation of inorganic mercury (Hg(II)) and benzene.[3] Studies have also investigated heterogeneous photocatalysis, where a semiconductor like titanium dioxide (TiO₂) is used to accelerate the degradation under UV light, forming intermediates such as phenol and dithis compound.[9]

3.1.2 Hydrolysis this compound compounds can undergo hydrolysis, a reaction that is highly dependent on pH and temperature. The degradation of phenylmercuric nitrate, for instance, is significantly accelerated by heat under acidic conditions.[10] During heat sterilization (autoclaving), complete degradation to mercuric ions and benzene can occur at pH 5 and 6.[10] In the presence of other compounds like sulphacetamide, phenylmercuric nitrate can also form dithis compound.[11]

Table 2: Summary of Abiotic Degradation Studies of this compound Compounds

| Compound | Conditions | Degradation (%) | Products | Reference |

|---|---|---|---|---|

| Phenylmercuric Nitrate | Heat Sterilization (121°C, 15 min), pH 5-6 | 100% | Mercuric ion (Hg²⁺), Benzene | [10] |

| Phenylmercuric Nitrate | Heat Sterilization (121°C, 15 min), pH 7 | 80% | Mercuric ion (Hg²⁺), Benzene | [10] |

| Phenylmercuric Nitrate | Heat Sterilization (121°C, 15 min), pH 8 | 15% | Mercuric ion (Hg²⁺), Benzene | [10] |

| Phenylmercuric Nitrate | Heat Sterilization with Sulphacetamide | 20-30% | Mercuric ion (Hg²⁺), Dithis compound | [11] |

| Phenylmercuric Acetate | Photocatalysis (UV-A, TiO₂) | ~100% in 60 min | Inorganic Mercury (Hg²⁺), Phenol |[9] |

Biotic Degradation

Microbial activity is a crucial driver of this compound transformation in soil and sediment.[3] Several strains of mercury-resistant bacteria have been identified that can degrade this compound compounds.

3.2.1 Bacterial Degradation Mercury-resistant bacteria, including species of Pseudomonas, can degrade phenylmercuric acetate.[12][13] The primary mechanism involves the enzymatic cleavage of the carbon-mercury bond to produce elemental mercury (Hg⁰) and benzene.[12][14][15] The resulting elemental mercury is volatile, which contributes to its cycling in the environment.[5] This process is a key component of the biogeochemical cycling of mercury.[3]

Table 3: Summary of Biotic Degradation Studies of this compound Compounds

| Compound | Organism/System | Key Findings | Products | Reference |

|---|---|---|---|---|

| Phenylmercuric Acetate | Mercury-Resistant Bacteria | Cultures degrade PMA. | Elemental Mercury (Hg⁰), Benzene | [12][14][15] |

| Phenylmercuric Acetate | Pseudomonas putida V1 | Strain V1 readily degrades PMA. | Gaseous Hg⁰ | [13] |

| Phenylmercuric Acetate | Soil | Rapid degradation at high concentrations (200-630 ppm). | Organomercury forms, Metallic Mercury |[5] |

Quantitative Data Summary

Ecotoxicity

This compound compounds are highly toxic to aquatic organisms. The toxicity depends on the specific compound and the organism being tested.

Table 4: Ecotoxicity of Phenylmercuric Acetate (PMA)

| Species | Endpoint | Value | Interpretation | Reference |

|---|---|---|---|---|

| Rat (oral) | Acute LD₅₀ | 22 mg/kg bw | Highly Toxic | - |

| Oncorhynchus mykiss (Rainbow Trout) | 96-hour LC₅₀ | > 0.011 mg/L | Highly Toxic | - |

| Daphnia pulex | 21-day NOEC | > 0.06 mg/L | Moderate | - |

Bioaccumulation

As previously mentioned, specific BAF/BCF values for this compound are scarce. However, data for related mercury species highlight the potential for accumulation.

Table 5: Bioaccumulation and Bioconcentration Data for Mercury Species

| Species | Compound | Factor Type | Value (L/kg) | Reference |

|---|---|---|---|---|

| Fish | Inorganic Mercury | BCF | 5000 | [8] |

| Fish | Methylmercury | BAF | Varies greatly with water chemistry and trophic level |[1][16][17] |

Environmental Concentrations

Mercury concentrations in the environment vary widely depending on proximity to natural and anthropogenic sources.

Table 6: this compound and Total Mercury Concentrations in Environmental Samples

| Matrix | Location/Source | Concentration | Reference |

|---|---|---|---|

| Agricultural Soil | Near Chlor-alkali Plant | ~20 mg/kg (Total Hg) | [18] |

| Surface Soil | Mining Area | up to 790 mg/kg (Total Hg) | [19] |

| Irrigated Soil | Long-term sewage irrigation | up to 0.5 mg/kg (Total Hg) | [20] |

| Background Soil | Various locations in USA | 0.0038 - 0.011 mg/kg (Total Hg) | [21] |

| Lake Water | Contaminated lake | 19.20 - 668.10 ng/L (Total Hg) |[22] |

Analytical Methods

Various sensitive methods are available for the detection and speciation of this compound.

Table 7: Performance of Analytical Methods for this compound Detection

| Method | Analyte | Limit of Detection (LOD) | Reference |

|---|---|---|---|

| HPLC-ICP-MS | This compound (PhHg⁺) | < 15 ng/L (as BEC) | [23] |

| LLLME-CE-UV | this compound (PhHg) | 0.43 ng/mL (as Hg) | - |

Experimental Protocols

Protocol: Biodegradation of this compound by Bacteria (Based on Nelson et al., 1973)

This protocol describes a method to assess the degradation of phenylmercuric acetate (PMA) by mercury-resistant bacterial isolates.

-